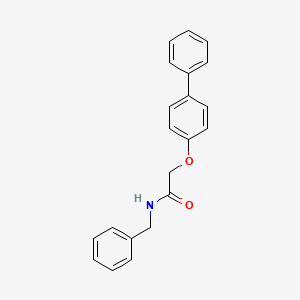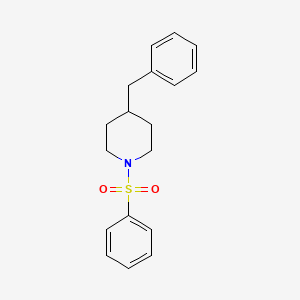
2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives typically involves the reaction of aniline derivatives with acyl chlorides or esters in the presence of suitable catalysts. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involves the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, prepared from dichloroacetyl chloride and aniline, using tetrahydrofuran (THF) as the solvent in the presence of anhydrous potassium carbonate (Jian-wei, 2009). This example illustrates the common strategies employed in the synthesis of acetamide derivatives, likely applicable to the target compound.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by intramolecular and intermolecular hydrogen bonding, contributing to their stability and crystalline form. For instance, studies on various acetamides have revealed the presence of N—H⋯O hydrogen bonds, linking molecules into chains and affecting the crystal packing (Saravanan et al., 2016). These hydrogen bonding patterns are critical for understanding the molecular geometry and stability of such compounds.
Chemical Reactions and Properties
Acetamide derivatives undergo a range of chemical reactions, including hydrolysis, acylation, and nucleophilic substitution, depending on the substituents present on the aromatic ring. The reactivity of these compounds is influenced by the electron-donating or withdrawing nature of the substituents, which affects their electronic structure and reaction pathways.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, solubility, and crystallinity, are closely related to their molecular structure. The presence of hydrogen bonds, for instance, can lead to higher melting points and specific crystal forms. The solubility of these compounds in various solvents is influenced by their polarity, with compounds exhibiting solvatochromic effects in different solvent environments, as observed in some chloro-nitrophenyl acetamides (Jansukra et al., 2021).
科学的研究の応用
Potential Pesticides
Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to 2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide, has shown promising applications as potential pesticides. New diffraction data for these compounds, characterized by X-ray powder diffraction, indicate their utility in developing effective pest control solutions (Olszewska, Tarasiuk, & Pikus, 2009).
Structural Analysis and Supramolecular Assembly
Studies on the crystal structures of chlorophenyl acetamide derivatives have provided insights into their molecular geometries and interactions. For instance, the analysis of C–H···O and C–H···X (X = Cl/Br) hydrogen bonds in N-(2-chlorophenyl) acetamide has revealed patterns that contribute to the formation of three-dimensional architectures. This has implications for designing materials with specific structural properties (Hazra et al., 2014).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has shown significant antiviral and antiapoptotic effects in vitro. This compound demonstrated a decrease in viral load and an increase in survival in mice infected with Japanese encephalitis virus, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).
Herbicide Action and Safety
The chloroacetamides, including compounds similar to this compound, have been identified as selective pre-emergent or early post-emergent herbicides. Their mode of action involves the inhibition of fatty acid synthesis in various plants, which is crucial for controlling annual grasses and broad-leaved weeds (Weisshaar & Böger, 1989).
Photovoltaic Efficiency and Anticancer Activity
Further research on benzothiazolinone acetamide analogs has explored their potential in photovoltaic applications and as anticancer drugs. These compounds exhibit good light-harvesting efficiency and have shown promise in molecular docking studies targeting specific cancer-related receptors, highlighting their versatility in both energy and health sectors (Mary et al., 2020).
Safety and Hazards
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-11-7-8-15(21-2)13(9-11)18-16(19)10-22-14-6-4-3-5-12(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQGUYZZRAMKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)

![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)
